molecular formula C83H107N6+3 B14131338 [4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane CAS No. 68444-39-3

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane

Cat. No.: B14131338
CAS No.: 68444-39-3
M. Wt: 1188.8 g/mol
InChI Key: JYUZHJGKBLFWSO-UHFFFAOYSA-N
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Description

The compound [4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethylamino group attached to a phenyl ring, further connected to a cyclohexa-2,5-dien-1-ylidene moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane typically involves a multi-step process. One common method includes the condensation of 4-(diethylamino)benzaldehyde with a suitable cyclohexadiene derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

The compound [4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

The compound has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which [4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane exerts its effects involves interaction with specific molecular targets. The diethylamino group can interact with biological receptors, influencing cellular pathways and leading to various biological effects. The compound’s structure allows it to participate in electron transfer reactions, which can modulate its activity in different environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

68444-39-3

Molecular Formula

C83H107N6+3

Molecular Weight

1188.8 g/mol

IUPAC Name

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane

InChI

InChI=1S/3C27H33N2.2CH4/c3*1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4;;/h3*9-21H,5-8H2,1-4H3;2*1H4/q3*+1;;

InChI Key

JYUZHJGKBLFWSO-UHFFFAOYSA-N

Canonical SMILES

C.C.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3

Origin of Product

United States

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